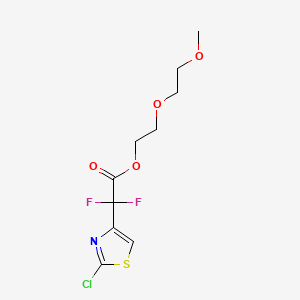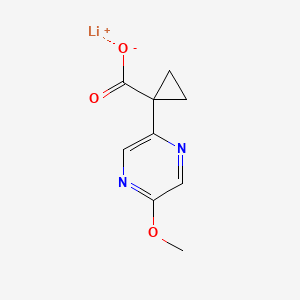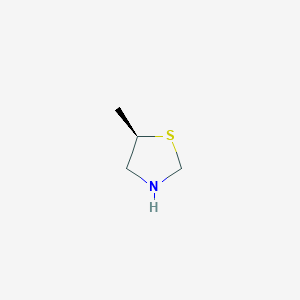![molecular formula C5H4ClN5 B13491167 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13491167.png)
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused ring system composed of imidazole and triazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyanopyrrole with monochloramine, followed by cyclization with formamidine acetate, can yield the desired compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic methodologies. Continuous flow processes have been developed to meet the demand for large-scale production. These processes utilize in situ monochloramine synthesis and process-friendly bases like potassium tert-butoxide (KOt-Bu) to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The compound can undergo further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby preventing their activity and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the inhibition of viral replication.
Comparación Con Compuestos Similares
2-Chloroimidazo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazin-4-amine: Another fused heterocyclic compound with similar biological activities.
7-Bromo-2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine: A derivative with a bromine atom, which can exhibit different reactivity and biological properties.
Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives: Various derivatives with modifications at different positions, which can enhance or alter their biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C5H4ClN5 |
|---|---|
Peso molecular |
169.57 g/mol |
Nombre IUPAC |
2-chloroimidazo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C5H4ClN5/c6-5-9-3(7)4-8-1-2-11(4)10-5/h1-2H,(H2,7,9,10) |
Clave InChI |
PTAIBNCEJZHSRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=N1)C(=NC(=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,2-Dichloro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13491128.png)





![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(2-methyl-1H-imidazol-1-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13491176.png)
